6-Bromo-4-chloroquinazoline
Overview
Description
6-Bromo-4-chloroquinazoline is a chemical compound with the empirical formula C8H4BrClN2 . It is a solid substance and is used as a reagent in chemical research .
Molecular Structure Analysis
The molecular weight of 6-Bromo-4-chloroquinazoline is 243.49 . The SMILES string representation isClc1ccnc2ccc(Br)cc12
. Physical And Chemical Properties Analysis
6-Bromo-4-chloroquinazoline is a solid substance . It has a molecular weight of 243.49 and its molecular formula is C8H4BrClN2 . The compound should be stored in a refrigerator .Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 6-Bromo-4-chloroquinazoline is used as a synthetic intermediate in the metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .
- Methods of Application or Experimental Procedures : A modification of the Stille cross-coupling involves the use of 6-bromo-2,4-dichloroquinazoline as substrate and trimethylalane (1.2 equiv.) as coupling partner in the presence of Pd(PPh 3) 4 as a source of active Pd(0) catalyst .
- Results or Outcomes : This method affords a mixture of the C-4 substituted and C-6 cross-coupled product .
Application in Drug Discovery
- Specific Scientific Field : Drug Discovery
- Summary of the Application : 6-Bromo-4-chloroquinazoline is used as a synthetic intermediate in the development of biologically relevant compounds. For example, Lapatinib, a 6-heteroaryl substituted 4-anilinoquinazoline derivative, is an oral dual tyrosine kinase inhibitor that targets both EGFR and HER2 to inhibit the proliferation of breast cancer cells . Similarly, the 4-anilinoquinazoline derivative CP-724,714 is a selective ErbB2 angiogenesis inhibitor under investigation for the treatment of breast, ovarian and other types of cancer .
- Methods of Application or Experimental Procedures : The synthesis of these biologically relevant compounds often involves metal-catalyzed cross-coupling reactions of halogenated quinazolinones and quinazolines .
- Results or Outcomes : These compounds have shown potential application in pharmaceuticals and materials, demonstrating the importance of 6-Bromo-4-chloroquinazoline as a synthetic intermediate .
Safety And Hazards
6-Bromo-4-chloroquinazoline is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It has the signal word “Danger” and the hazard statements H301 - H315 - H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
properties
IUPAC Name |
6-bromo-4-chloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJNDMNYNYLFLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588152 | |
Record name | 6-Bromo-4-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloroquinazoline | |
CAS RN |
38267-96-8 | |
Record name | 6-Bromo-4-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-4-chloro-quinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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